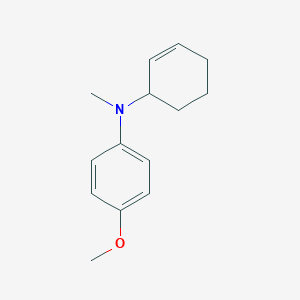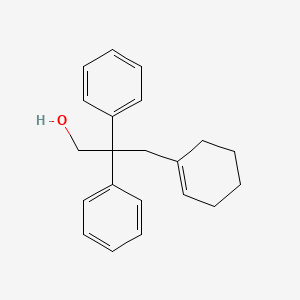![molecular formula C22H26N4O B14136105 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1172539-77-3](/img/structure/B14136105.png)
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a phenylbutanone group
Méthodes De Préparation
The synthesis of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Attachment of the piperazine ring: The benzimidazole intermediate is then reacted with a piperazine derivative, often using a nucleophilic substitution reaction.
Introduction of the phenylbutanone group: Finally, the piperazine-benzimidazole intermediate is coupled with a phenylbutanone derivative, typically through a condensation reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway and conditions used.
Applications De Recherche Scientifique
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, potentially interfering with their function. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. Overall, the compound’s effects are mediated through its binding to and modulation of key biomolecules involved in cellular processes.
Comparaison Avec Des Composés Similaires
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities, but differ in their additional functional groups and overall structure.
Piperazine derivatives: Compounds with a piperazine ring often have similar pharmacokinetic properties, but their biological activities can vary based on the attached groups.
Phenylbutanone derivatives: These compounds share the phenylbutanone group and may have similar chemical reactivity, but their biological effects depend on the other functional groups present.
The uniqueness of this compound lies in its combination of these three moieties, which confer a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
1172539-77-3 |
|---|---|
Formule moléculaire |
C22H26N4O |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-4-phenylbutan-1-one |
InChI |
InChI=1S/C22H26N4O/c27-22(12-6-9-18-7-2-1-3-8-18)26-15-13-25(14-16-26)17-21-23-19-10-4-5-11-20(19)24-21/h1-5,7-8,10-11H,6,9,12-17H2,(H,23,24) |
Clé InChI |
DHKHUVISOIZTFA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
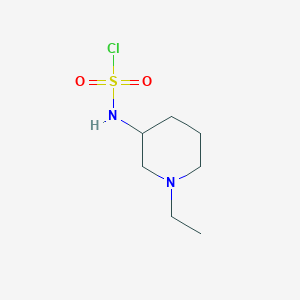
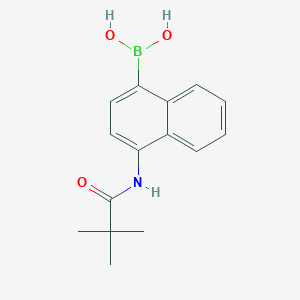
![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)

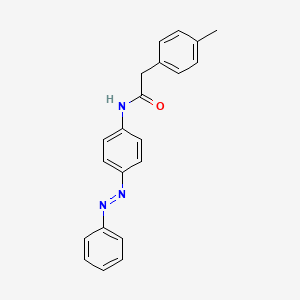
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
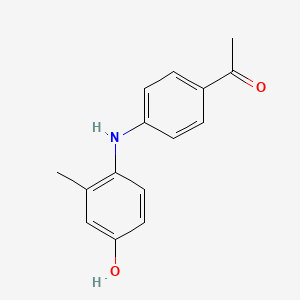
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)

![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
